Product packaging for 4-(Bromomethyl)-1-ethoxy-4-methylhexane(Cat. No.:)

4-(Bromomethyl)-1-ethoxy-4-methylhexane

Cat. No.: B13633133
M. Wt: 237.18 g/mol
InChI Key: IWHVTFKSTYUEDY-UHFFFAOYSA-N
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Description

Significance of Branched Alkyl Halides and Ethers in Organic Chemistry

Branched alkyl halides and ethers are fundamental building blocks in organic synthesis. Alkyl halides, organic compounds containing at least one halogen atom bonded to an alkyl group, are pivotal intermediates in the synthesis of a wide range of organic molecules. ncert.nic.in The carbon-halogen bond in alkyl halides is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. msu.edu This reactivity is harnessed in numerous substitution and elimination reactions, allowing for the introduction of various functional groups. masterorganicchemistry.com The structure of the alkyl group, particularly branching, significantly influences the reaction pathways, with primary, secondary, and tertiary alkyl halides exhibiting different reactivities. ncert.nic.in

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are widely utilized as solvents in organic reactions due to their general lack of reactivity and ability to dissolve a broad spectrum of compounds. solubilityofthings.comscienceinfo.com Their low miscibility with water facilitates separation processes in laboratory and industrial settings. labinsights.nl Beyond their role as solvents, ethers are also integral components of many biologically active molecules and are used in the pharmaceutical industry. labinsights.nlyoutube.com For instance, polyethylene (B3416737) glycol (PEG), an ether compound, is a common excipient in various pharmaceutical formulations. labinsights.nl The synthesis of ethers, often achieved through methods like the Williamson ether synthesis, is a cornerstone of organic chemistry. scienceinfo.com

Overview of 4-(Bromomethyl)-1-ethoxy-4-methylhexane: Structural Features and Research Potential

This compound is a bifunctional organic molecule that incorporates both an alkyl halide and an ether functional group. Its molecular formula is C₁₀H₂₁BrO, and it has a molecular weight of 237.18 g/mol . chemscene.com

Structural Features:

Hexane (B92381) Backbone: The molecule is built upon a six-carbon hexane chain.

Bromomethyl Group: A bromine atom is attached to a methyl group at the fourth carbon position, classifying it as a primary alkyl bromide.

Ethoxy Group: An ethoxy group (-OCH₂CH₃) is attached to the first carbon position.

Methyl Group: A methyl group is also attached to the fourth carbon, creating a quaternary carbon center.

This unique combination of a primary alkyl bromide and an ether on a branched alkane framework suggests significant potential for research in synthetic organic chemistry. The primary nature of the alkyl bromide would likely favor S N 2 reactions, allowing for the introduction of a variety of nucleophiles at this position. masterorganicchemistry.com The ether linkage is generally stable, meaning reactions can be selectively carried out at the bromomethyl group. wikipedia.org

Below is a table summarizing the basic information for this compound:

PropertyValue
CAS Number 1466253-86-0
Molecular Formula C₁₀H₂₁BrO
Molecular Weight 237.18 g/mol

Contemporary Research Landscape for Related Halogenated Ethers

The study of halogenated ethers is an active area of research, with significant applications in medicine and materials science. A prominent application of halogenated ethers is in the field of anesthesiology. researchgate.net Compounds such as sevoflurane, desflurane, and isoflurane (B1672236) are volatile halogenated ethers used as inhalation anesthetics. nih.gov Research in this area focuses on understanding their mechanisms of action, which are believed to involve interactions with ion channels in the nervous system. researchgate.netnih.gov However, studies also investigate potential neurodegenerative effects, particularly with prolonged exposure. nih.gov

In synthetic chemistry, halogenated ethers serve as versatile intermediates. The halogen atom can act as a leaving group in nucleophilic substitution reactions, while the ether group can influence the molecule's solubility and reactivity. Recent research has also explored the role of ethers as halogen bond acceptors, which can impact the reactivity and structure of organic molecules. acs.org The development of green synthesis methods for ethers is another area of focus, aiming to reduce the environmental impact of their production. labinsights.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21BrO B13633133 4-(Bromomethyl)-1-ethoxy-4-methylhexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

4-(bromomethyl)-1-ethoxy-4-methylhexane

InChI

InChI=1S/C10H21BrO/c1-4-10(3,9-11)7-6-8-12-5-2/h4-9H2,1-3H3

InChI Key

IWHVTFKSTYUEDY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCOCC)CBr

Origin of Product

United States

Synthetic Methodologies and Reaction Optimization

Precursor Synthesis and Functional Group Introduction

The creation of 4-(bromomethyl)-1-ethoxy-4-methylhexane fundamentally begins with the assembly of its parent ether, 1-ethoxy-4-methylhexane, followed by targeted bromination.

The Williamson ether synthesis stands as the most prominent and versatile method for preparing asymmetrical ethers like 1-ethoxy-4-methylhexane. wikipedia.orgbyjus.com This classic organic reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. wikipedia.orgchemistrytalk.org For the synthesis of the target precursor, two primary pathways are viable:

Pathway A: Reaction of sodium ethoxide with a 4-methylhexyl halide (e.g., 1-bromo-4-methylhexane).

Pathway B: Reaction of the sodium alkoxide of 4-methylhexan-1-ol with an ethyl halide (e.g., ethyl bromide).

The reaction mechanism is a bimolecular nucleophilic substitution (SN2), where the alkoxide performs a backside attack on the carbon atom bearing the leaving group (halide). wikipedia.orgbyjus.com This concerted, single-step mechanism is highly effective for primary alkyl halides. byjus.commasterorganicchemistry.com Pathway B is generally preferred as it involves a primary ethyl halide, which minimizes the potential for a competing elimination reaction (E2) that can become significant with secondary alkyl halides. wikipedia.org

The synthesis begins with the deprotonation of the parent alcohol (e.g., 4-methylhexan-1-ol) by a strong base, such as sodium hydride (NaH), to form the nucleophilic alkoxide. masterorganicchemistry.com The subsequent introduction of the primary alkyl halide initiates the SN2 displacement to form the ether.

Table 1: Reactants for Williamson Ether Synthesis of 1-ethoxy-4-methylhexane

Pathway Nucleophile (Alkoxide) Electrophile (Alkyl Halide) Primary Advantage
A Sodium Ethoxide 1-Bromo-4-methylhexane Utilizes a simple, common alkoxide.

Introducing the bromomethyl group onto the precursor requires a method that can selectively functionalize a primary C-H bond at a tertiary carbon center. This is a challenging transformation that necessitates specific reagents and reaction pathways. The logical precursor for this step would be 1-ethoxy-4,4-dimethylhexane, allowing for the bromination of one of the methyl groups.

Phosphorus tribromide (PBr₃) is a standard reagent for converting primary and secondary alcohols into their corresponding alkyl bromides. commonorganicchemistry.combyjus.com This reaction proceeds through an SN2 mechanism, which involves the initial formation of a phosphorous ester, converting the hydroxyl group into an excellent leaving group. byjus.comwikipedia.org The bromide ion, generated in the process, then acts as a nucleophile, attacking the carbon and displacing the leaving group. orgosolver.com

For the synthesis of this compound using this method, the required precursor would be (1-ethoxy-4-methylhexan-4-yl)methanol. The PBr₃ would then convert the primary alcohol functionality (-CH₂OH) into the desired bromomethyl group (-CH₂Br).

Key features of PBr₃ bromination:

High Yields: Generally provides higher yields for converting primary and secondary alcohols compared to using hydrobromic acid. byjus.com

Stereochemistry: The SN2 nature of the reaction results in an inversion of configuration if the alcohol's carbon center is chiral. commonorganicchemistry.comorgosolver.com

Limitations: The reaction is not suitable for tertiary alcohols, which tend to undergo elimination. orgosolver.com It also does not directly brominate C-H bonds but rather substitutes hydroxyl groups.

N-Bromosuccinimide (NBS) is the reagent of choice for selective radical bromination at allylic and benzylic positions, a transformation known as the Wohl-Ziegler reaction. wikipedia.orgmasterorganicchemistry.com It can also be used for the bromination of alkane C-H bonds. The key advantage of NBS is its ability to provide a low, steady concentration of elemental bromine (Br₂), which favors the radical substitution pathway over competing ionic reactions. masterorganicchemistry.com

The reaction is initiated by the homolytic cleavage of a radical initiator, like azobisisobutyronitrile (AIBN), or by UV light. wikipedia.org The process proceeds via a radical chain mechanism:

Initiation: A bromine radical (Br•) is formed.

Propagation: The bromine radical abstracts a hydrogen atom from the substrate (e.g., 1-ethoxy-4,4-dimethylhexane) to form the most stable carbon radical intermediate. Subsequently, this carbon radical reacts with Br₂ to yield the brominated product and a new bromine radical.

Termination: Two radicals combine to end the chain reaction.

The selectivity of the hydrogen abstraction step is crucial. While tertiary C-H bonds are typically the most reactive towards radical abstraction, the synthesis of the target compound requires the bromination of a primary C-H bond of a methyl group. This can be achieved if no higher-order C-H bonds are available or if directing groups are used to favor a specific position. nih.govacs.org In the case of a 1-ethoxy-4,4-dimethylhexane precursor, the only available C-H bonds for substitution (besides those on the ethoxy group) are primary, making NBS a suitable reagent for generating the desired 4-(bromomethyl) structure.

Electrochemical methods offer a modern, sustainable alternative for halogenation reactions, avoiding the need for toxic and unstable reagents like Br₂. frontiersin.org Electrochemical bromination typically involves the anodic oxidation of a stable bromide salt (e.g., NaBr, KBr, Bu₄NBr) to generate bromine radicals or molecular bromine in situ. frontiersin.orgmdpi.com

While often applied to the difunctionalization of alkenes to produce bromoethers (alkoxybromination), the electrochemically generated bromine species can also participate in radical substitution reactions. mdpi.com For instance, two-phase electrolysis using an aqueous sodium bromide solution has been employed for the α-bromination of alkyl aromatic compounds, which proceeds via a radical mechanism. sci-hub.st

This approach could potentially be adapted for the selective C-H bromination of the 1-ethoxy-4,4-dimethylhexane precursor. The reaction would be carried out in an electrolytic cell where the bromide ion is oxidized at the anode to form the reactive brominating agent, which then initiates a radical chain reaction similar to that seen with NBS. This method allows for precise control over the amount of brominating agent generated by adjusting the applied current.

Strategic Bromination Methods for Selective Bromomethylation

Reaction Condition Tuning and Yield Maximization

Optimizing the synthesis of this compound requires careful tuning of reaction parameters for both the ether formation and the subsequent bromination step.

For the Williamson ether synthesis , maximizing the yield involves suppressing the competing E2 elimination reaction. This is achieved by:

Choice of Alkyl Halide: Using a primary alkyl halide (like ethyl bromide) is paramount. masterorganicchemistry.com

Solvent: Aprotic polar solvents, such as acetonitrile (B52724) or N,N-dimethylformamide, are often used as they solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile without participating in the reaction themselves. chemistrytalk.org

Temperature: Lower temperatures generally favor the SN2 substitution over the E2 elimination, which has a higher activation energy.

For the bromination steps , optimization focuses on achieving high selectivity and preventing side reactions or over-bromination.

Table 2: Optimization Parameters for Bromination Methods

Method Key Parameters Objective and Rationale
PBr₃ Stoichiometry, Temperature Using a precise stoichiometric amount of PBr₃ prevents side reactions. Low temperature controls the reaction rate and minimizes the formation of elimination byproducts. manac-inc.co.jp
NBS Radical Bromination Solvent, Initiator, Light A non-polar solvent like carbon tetrachloride (CCl₄) is traditionally used. wikipedia.org The choice and concentration of the radical initiator (e.g., AIBN) or the intensity of UV light control the rate of initiation, influencing reaction efficiency and selectivity.

| Electrochemical Bromination | Current Density, Electrode Material, Electrolyte | Current density controls the rate of bromine generation. sci-hub.st The choice of electrode material can influence reaction efficiency. The supporting electrolyte and solvent system are crucial for conductivity and reaction selectivity. mdpi.com |

By carefully selecting precursors and meticulously controlling the reaction conditions for both etherification and bromination, the synthesis of this compound can be optimized for high yield and purity.

Solvent Effects on Bromination Efficiency and Selectivity

The choice of solvent plays a pivotal role in the bromination of alcohols, directly influencing reaction rates and the profile of byproducts. For the conversion of a sterically hindered primary alcohol to an alkyl bromide, reactions typically follow an SN2 pathway. Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free to attack. Nonpolar solvents are also frequently employed, particularly in reagent-based brominations like the Appel reaction.

Common solvents for such bromination reactions include dichloromethane (B109758) (DCM), acetonitrile, and N,N-dimethylformamide (DMF). Dichloromethane is a versatile, nonpolar aprotic solvent that effectively dissolves a wide range of organic compounds. Acetonitrile and DMF are polar aprotic solvents that can enhance the rate of SN2 reactions. researchgate.net The selection depends on the specific brominating agent used and the need to minimize side reactions, such as elimination, which can be influenced by solvent polarity and basicity.

Table 1: Effect of Solvent on a Representative Appel-type Bromination Reaction

SolventDielectric Constant (ε)Typical Reaction TimeObserved Yield (%)Notes
Dichloromethane (DCM)9.14-6 hours85Good solubility for reagents, easy removal.
Acetonitrile37.52-3 hours90Faster reaction rate due to polarity.
N,N-Dimethylformamide (DMF)36.72-4 hours88Can be difficult to remove during workup.
Tetrahydrofuran (THF)7.66-8 hours75Slower reaction rates observed.

Note: Data is illustrative for a generic Appel reaction involving a primary alcohol and is intended to show general trends.

Temperature and Pressure Parameters in Synthetic Protocols

Temperature control is critical in the synthesis of alkyl bromides from alcohols to ensure selectivity and prevent degradation or side reactions. For SN2-type reactions used for primary alcohols, such as those employing phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine (B44618) (Appel reaction), temperatures are often kept low to moderate. researchgate.net Reactions are typically initiated at 0 °C and may be allowed to slowly warm to room temperature. researchgate.net Elevated temperatures can increase the rate of elimination (E2) side reactions, leading to the formation of undesired alkenes, especially given the steric hindrance around the reaction center.

Pressure is generally not a significant parameter in the common laboratory-scale synthetic protocols for converting alcohols to alkyl bromides, with most procedures being conducted at atmospheric pressure.

Table 2: Influence of Temperature on the Yield of Bromination with PBr₃

Temperature (°C)Reaction Time (hours)Product Yield (%)Alkene Byproduct (%)
0592< 1
25 (Room Temp.)2885
5017518

Note: Data is representative of a typical bromination of a sterically hindered primary alcohol and illustrates general temperature effects.

Catalyst Systems in C—Br Bond Formation (e.g., metal-free conditions)

The formation of the C-Br bond from a primary alcohol can be achieved using several metal-free reagent systems, which are generally preferred to avoid potential metal contamination in the final product. acs.org

Phosphorus Tribromide (PBr₃) : This is a classic and effective reagent for converting primary and secondary alcohols to alkyl bromides. libretexts.org The reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an SN2 reaction. This method generally results in an inversion of stereochemistry if the carbon were chiral.

Appel Reaction : This reaction utilizes a combination of a tetrahalomethane (like CBr₄) and a phosphine (B1218219) (like triphenylphosphine, PPh₃) to convert alcohols to alkyl halides. researchgate.net It is particularly mild and effective for primary and secondary alcohols, proceeding with inversion of configuration via an SN2 mechanism. A key advantage is its tolerance for a wide range of functional groups.

Thiourea-Mediated Halogenation : Recent advancements have shown that substoichiometric amounts of thiourea (B124793) can effectively mediate the halogenation of primary, secondary, and tertiary alcohols under mild conditions. organic-chemistry.org This system avoids the formation of phosphine oxide byproducts associated with the Appel reaction.

Photoredox Catalysis : Emerging methods in organic synthesis utilize visible-light photoredox catalysis for C-H bond functionalization, which could represent an alternative route. researchgate.net However, for the conversion of a pre-existing alcohol, the methods mentioned above are more direct.

Table 3: Comparison of Common Metal-Free Brominating Systems for Primary Alcohols

Reagent SystemKey ByproductTypical ConditionsAdvantagesDisadvantages
PBr₃Phosphorous acid0 °C to RT, neat or in etherHigh efficiency, readily availableReagent is corrosive and moisture-sensitive
CBr₄ / PPh₃ (Appel)Triphenylphosphine oxide0 °C to RT, DCM or ACNMild conditions, high functional group toleranceStoichiometric phosphine oxide byproduct can complicate purification
SOBr₂SO₂, HBr0 °C to RT, often with pyridineGaseous byproducts simplify workupReagent is less stable than SOCl₂
N-Bromosuccinimide (NBS) / PPh₃Succinimide, PPh₃O0 °C to RT, DCM or THFMilder than elemental bromineSimilar purification challenges as Appel reaction

Isolation and Purification Techniques for Research-Scale Synthesis

Following the synthesis, a multi-step purification process is required to isolate this compound from unreacted starting materials, reagents, and byproducts.

Chromatographic Separation Methods (e.g., column chromatography)

Column chromatography is a primary technique for the purification of organic compounds on a research scale. orgchemboulder.comutoronto.ca For a moderately nonpolar compound like this compound, silica (B1680970) gel is the most common stationary phase. The process involves eluting the crude product mixture through the silica gel column with a solvent system of appropriate polarity. libretexts.org

The goal is to separate the desired alkyl bromide from more polar impurities, such as the starting alcohol, and from byproducts like triphenylphosphine oxide (in the case of an Appel reaction), which is also quite polar. A nonpolar eluent system, typically a mixture of a hydrocarbon solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used. rochester.edu The optimal solvent ratio is determined beforehand using thin-layer chromatography (TLC). Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. youtube.com

Table 4: Typical Eluent Systems for Column Chromatography of Alkyl Bromides

Eluent System (v/v)PolarityTypical Rf of Alkyl BromideTypical Rf of Precursor Alcohol
100% HexanesVery Low0.800.05
95:5 Hexanes:Ethyl AcetateLow0.650.20
90:10 Hexanes:Ethyl AcetateLow-Medium0.500.35

Note: Rf (retention factor) values are illustrative and will vary based on the specific structure and TLC conditions.

Distillation and Crystallization Approaches

Distillation is a powerful technique for purifying liquid compounds based on differences in boiling points. scribd.comscribd.com After an initial aqueous workup to remove water-soluble impurities, the crude organic product can be purified by distillation. sciencemadness.org For this compound, which is expected to be a high-boiling liquid, vacuum distillation would likely be necessary to prevent decomposition at the high temperatures required for boiling at atmospheric pressure. This method is effective at removing non-volatile impurities (like residual triphenylphosphine oxide) and more volatile impurities (like residual solvents). google.comgoogle.com

Crystallization is primarily used for the purification of solid compounds. As this compound is likely a liquid at room temperature, crystallization would not be a suitable method for its final purification. However, it could be employed to remove solid impurities from the crude reaction mixture prior to other purification steps, or if the compound solidifies at reduced temperatures.

Nucleophilic Substitution Reactions at the Bromomethyl Center

Nucleophilic substitution at the primary carbon of this compound is severely restricted. The two major pathways, SN1 and SN2, are both met with significant mechanistic barriers inherent to the substrate's structure.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves the formation of a carbocation intermediate in the rate-determining step. For most primary alkyl halides, this pathway is highly unfavorable due to the inherent instability of primary carbocations. chemistrysteps.comchemicalnote.com In the case of this compound, the initial ionization would lead to the formation of the 1-ethoxy-4-methylhexan-4-yl)methyl cation, a primary carbocation.

However, under forcing conditions, such as solvolysis in a polar protic solvent (e.g., water or ethanol) with no strong nucleophile present, an SN1-type process can be initiated. quora.comchegg.com The primary carbocation, once formed, is not stable and undergoes an immediate and rapid 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. In this specific molecule, a 1,2-methyl or 1,2-ethyl shift from the adjacent quaternary center would lead to a more stable tertiary carbocation. This rearrangement is the driving force for the reaction. The subsequent capture of this rearranged carbocation by a solvent molecule yields a substitution product that is structurally different from the starting material. quora.com

For example, solvolysis in water would not yield the primary alcohol, but rather the rearranged tertiary alcohol. This competing pathway involving rearrangement makes the direct SN1 substitution product essentially unobserved. chegg.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. chemicalnote.com This mechanism is characteristic of unhindered primary and methyl halides. However, for this compound, the SN2 pathway is exceptionally slow, to the point of being practically non-reactive under normal conditions. chemistrysteps.comdoubtnut.com

The reason for this profound lack of reactivity is severe steric hindrance. brainly.commasterorganicchemistry.com The bulky ethyl and propyl groups attached to the quaternary C4 carbon effectively shield the backside of the primary carbon bearing the bromine atom. This steric congestion prevents the nucleophile from achieving the necessary trajectory for the backside attack required for the SN2 transition state. quora.com Studies on the analogous compound, neopentyl bromide, show its SN2 reaction rate to be millions of times slower than that of methyl bromide, highlighting the dramatic impact of this structural arrangement. ic.ac.uk

Table 1: Relative Reaction Rates for SN2 Substitution
Alkyl Halide TypeExample CompoundRelative RateReason for Rate
MethylCH3Br~1,000,000Minimal steric hindrance
Primary (Unhindered)CH3CH2Br~40,000Low steric hindrance
Secondary(CH3)2CHBr~500Moderate steric hindrance
Primary (Hindered Neopentyl-type)(CH3)3CCH2Br1Severe steric hindrance
Tertiary(CH3)3CBr~0Prohibitive steric hindrance

Data is generalized and based on neopentyl bromide as an analog for this compound to illustrate the effect of steric hindrance.

Because the SN2 reaction is effectively blocked, discussions of stereochemical inversion, a hallmark of the SN2 mechanism, are largely theoretical for this specific compound.

Good nucleophiles that are typically weak bases, such as the azide (B81097) (N₃⁻) and thiocyanate (B1210189) (SCN⁻) ions, strongly favor the SN2 pathway. libretexts.org However, in the case of this compound, the overwhelming steric hindrance remains the dominant factor. Consequently, even with potent nucleophiles like azide or thiocyanate, the SN2 reaction proceeds at an extremely slow rate. chemistrysteps.com Forcing conditions, such as high temperatures and the use of polar aprotic solvents, might eventually lead to substitution, but elimination reactions often become significant competing pathways under such conditions.

Elimination Reactions for Alkene Formation

Given the difficulties associated with nucleophilic substitution, elimination reactions can become more prominent pathways for this compound, particularly in the presence of a base.

The E1 (Elimination Unimolecular) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. Therefore, it is a direct competitor to the SN1 pathway under solvolysis conditions (polar protic solvents, weak base). libretexts.orgyoutube.com After the formation and subsequent rearrangement of the initial primary carbocation to a more stable tertiary carbocation, the intermediate can either be trapped by the solvent (SN1) or lose a proton from an adjacent carbon to form an alkene (E1). The ratio of SN1 to E1 products depends on factors like the temperature (higher temperatures favor elimination) and the basicity of the solvent.

The E2 (Elimination Bimolecular) mechanism is a concerted reaction that requires a strong base to abstract a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of a double bond. lumenlearning.com For a sterically hindered primary halide like this compound, the E2 pathway can be the most viable reaction, especially when a strong, sterically hindered base is used. libretexts.orgyoutube.com The base interacts with a beta-proton, which is more accessible than the sterically shielded alpha-carbon, thus circumventing the hindrance that plagues the SN2 reaction.

The structure of this compound possesses two distinct sets of beta-protons, leading to potential regiochemical outcomes:

Protons at C3: Abstraction of a proton from the C3 methylene (B1212753) group.

Protons at C5: Abstraction of a proton from the C5 methylene group.

This situation raises the issue of regioselectivity—whether the reaction will favor the more substituted alkene (Zaitsev's rule) or the less substituted alkene (Hofmann's rule). msu.educhemistrysteps.com

Zaitsev Product: Elimination involving a proton from C3 would lead to the more substituted (and generally more stable) alkene: 4-ethoxy-3,4-dimethylhept-2-ene.

Hofmann Product: Elimination involving a proton from C5 would lead to the less substituted alkene: 1-ethoxy-4-ethyl-4-methylhex-1-ene.

The choice of base is critical in determining the major product. youtube.comlibretexts.org A small, strong base (e.g., sodium ethoxide) typically favors the formation of the more thermodynamically stable Zaitsev product. Conversely, a bulky, sterically hindered base (e.g., potassium tert-butoxide) will preferentially abstract the less sterically hindered proton at C5, leading to the Hofmann product as the major isomer. khanacademy.org

Table 2: Predicted Major E2 Elimination Products
Base UsedExamplePredicted Major ProductGoverning Rule
Strong, Unhindered BaseSodium Ethoxide (NaOEt)Zaitsev Product (more substituted alkene)Thermodynamic Control
Strong, Hindered BasePotassium tert-Butoxide (KOtBu)Hofmann Product (less substituted alkene)Steric Control

Reactivity Profile and Mechanistic Studies of 4 Bromomethyl 1 Ethoxy 4 Methylhexane

The reactivity of 4-(Bromomethyl)-1-ethoxy-4-methylhexane is primarily dictated by its two key functional groups: the bromomethyl group and the ether linkage. These groups exhibit distinct chemical behaviors, allowing for selective transformations under specific reaction conditions. This section explores the radical reactions associated with the bromomethyl group and the conditions required for the cleavage of the ethoxy ether linkage.

Stereochemical Aspects and Enantioselective Synthesis

Identification and Configuration Assignment of Chiral Centers

4-(Bromomethyl)-1-ethoxy-4-methylhexane possesses a single chiral center at the C4 carbon atom. This carbon is bonded to four different substituents: a methyl group (-CH3), an ethyl group (-CH2CH3), a (1-ethoxy)propyl group (-CH2CH2CH2OCH2CH3), and a bromomethyl group (-CH2Br). The presence of this stereocenter means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

The absolute configuration of this chiral center can be assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents attached to the C4 carbon is determined by the atomic number of the atoms directly bonded to the chiral center.

Table 1: CIP Priority Assignment for Substituents at the C4 Chiral Center of this compound

SubstituentFirst AtomAtomic NumberPriority
-CH2BrC (next Br)6 (35)1
-CH2CH2CH2OCH2CH3C62
-CH2CH3C63
-CH3C64

Note: While the first atom is carbon for three substituents, priority is determined by moving to the next atoms in the chain until a point of difference is found. The bromomethyl group takes highest priority due to the high atomic number of bromine.

To assign the configuration, the molecule is oriented so that the lowest priority group (methyl) is pointing away from the viewer. The sequence from the highest priority group (1) to the third-highest priority group (3) is then observed. If the sequence is clockwise, the configuration is (R). If it is counter-clockwise, the configuration is (S).

Diastereoselective and Enantioselective Synthetic Routes

The synthesis of specific stereoisomers of this compound requires the use of stereoselective methods. Both diastereoselective and enantioselective strategies can be employed to control the stereochemistry at the C4 center. While specific literature on this exact molecule is not available, general principles of asymmetric synthesis can be applied. There is considerable interest in the stereoselective synthesis of substituted alkanes as they form the core structure of many natural products and pharmaceuticals. beilstein-journals.orgnih.gov

One established method for introducing a chiral center is through the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the substrate, which directs the stereochemical course of a subsequent reaction. For the synthesis of this compound, a precursor molecule could be attached to a chiral auxiliary. The key bond-forming reaction, such as an alkylation to introduce one of the groups at the C4 position, would then proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of chiral molecules. acs.org In the context of preparing this compound, a catalytic asymmetric approach could involve the functionalization of a prochiral precursor. For instance, a catalytic enantioselective cross-coupling reaction could be employed. nih.govmit.edu Nickel-catalyzed methods have shown promise in the asymmetric cross-coupling of alkyl electrophiles. nih.govnih.govresearchgate.net A strategy could involve the coupling of an organometallic reagent with a suitable electrophile in the presence of a chiral nickel catalyst.

Table 2: Potential Asymmetric Catalytic Approaches

Catalytic SystemDescriptionPotential Application
Chiral Nickel/Ligand ComplexCatalyzes the enantioselective cross-coupling of alkyl halides with organometallic reagents. nih.govmit.eduCould be used to form one of the C-C bonds at the C4 center of a precursor molecule.
Asymmetric HydrofunctionalizationCatalytic addition of a functional group across a double bond in a prochiral alkene precursor.A precursor containing a double bond at the C4 position could be selectively functionalized.

Stereochemical Outcomes of Substitution and Elimination Reactions

The presence of a bromomethyl group attached to a quaternary carbon in this compound creates a neopentyl-like structure. This structural motif is known to have a significant impact on the rates and mechanisms of nucleophilic substitution and elimination reactions due to substantial steric hindrance. libretexts.orgmasterorganicchemistry.com

The SN2 (bimolecular nucleophilic substitution) reaction mechanism involves a backside attack of the nucleophile on the carbon bearing the leaving group. masterorganicchemistry.comlibretexts.org This concerted mechanism leads to an inversion of the stereochemical configuration at the chiral center. masterorganicchemistry.comlibretexts.orglibretexts.org However, for substrates with significant steric hindrance, such as neopentyl-like halides, the rate of SN2 reactions is dramatically reduced. masterorganicchemistry.comlibretexts.orgquora.com The bulky groups surrounding the electrophilic carbon physically block the approach of the nucleophile, making the backside attack extremely difficult. libretexts.orgmasterorganicchemistry.com Therefore, while an SN2 reaction on a chiral precursor to this compound would theoretically proceed with inversion of configuration, this reaction pathway is expected to be very slow or not occur at all under normal conditions. masterorganicchemistry.comquora.com

The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a carbocation intermediate. chemistrysteps.comlibretexts.orgpitt.edu In the case of this compound, the departure of the bromide ion would lead to a primary carbocation, which is highly unstable. However, a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable tertiary carbocation. This rearrangement would complicate the product distribution.

If an SN1 reaction were to occur at the chiral center of a related substrate (where the leaving group is directly on the chiral carbon), the formation of a planar carbocation intermediate would allow the nucleophile to attack from either face. libretexts.org This typically leads to a mixture of enantiomers, resulting in racemization. libretexts.orgpitt.edu However, complete racemization is not always observed, and sometimes a slight excess of the inversion product is formed due to the formation of ion pairs, where the departing leaving group can partially shield one face of the carbocation. youtube.com Given the structure of this compound, direct SN1 reaction at the brominated carbon is unlikely due to the instability of the resulting primary carbocation. quora.comyoutube.com Instead, if forced under SN1 conditions, rearrangement is a more probable outcome.

Conformational Analysis and its Influence on Reactivity

The three-dimensional arrangement of atoms in a molecule, known as its conformation, can significantly impact its physical properties and chemical reactivity. For an acyclic and conformationally flexible molecule like this compound, an understanding of its preferred spatial arrangements is crucial for predicting its behavior in chemical reactions. The molecule's structure, characterized by a central quaternary carbon and a flexible hexane (B92381) chain, gives rise to a multitude of possible conformations due to rotation around its single bonds.

The conformational landscape of this compound is primarily dictated by the steric and electronic interactions between its constituent groups. The bulky tert-butyl-like environment around the C4 carbon, which is bonded to a methyl group, a bromomethyl group, and two alkyl chains, creates significant steric hindrance. This steric crowding influences the rotational barriers around the C3-C4 and C4-C5 bonds, favoring conformations that minimize these unfavorable interactions.

The most stable conformations will seek to place the largest substituents in an anti-periplanar arrangement to one another, which corresponds to a 180° dihedral angle. Conversely, conformations with bulky groups in a gauche relationship (60° dihedral angle) or, even less favorably, an eclipsed arrangement (0° dihedral angle) will be higher in energy and thus less populated at equilibrium.

The presence of the electronegative bromine and oxygen atoms also introduces dipole-dipole interactions that can influence conformational preferences. However, in a molecule of this nature, steric effects are generally the dominant factor in determining the most stable conformers.

The reactivity of this compound is intrinsically linked to its conformational preferences. The accessibility of the electrophilic carbon of the bromomethyl group to an incoming nucleophile, for instance, is highly dependent on the spatial arrangement of the surrounding groups. In conformations where the reaction center is sterically shielded by the bulky ethoxypropyl and methyl groups, the rate of nucleophilic substitution (SN2) reactions is expected to be significantly diminished.

Conformer (viewed down the C3-C4 bond)Dihedral Angle (Ethoxypropyl-C3-C4-Bromomethyl)Key Steric InteractionsHypothetical Relative Energy (kcal/mol)
Anti180°Gauche (Ethoxypropyl/Methyl), Gauche (Propyl/Bromomethyl)0 (Reference)
Gauche 160°Gauche (Ethoxypropyl/Bromomethyl), Gauche (Propyl/Methyl)+1.2
Gauche 2-60°Gauche (Ethoxypropyl/Propyl), Gauche (Methyl/Bromomethyl)+1.5

The table above demonstrates that the anti conformation, where the large ethoxypropyl and bromomethyl groups are furthest apart, is the most stable. The gauche conformations are higher in energy due to increased steric strain.

The following interactive table provides hypothetical activation energies for SN2 and E2 reactions based on the accessibility of the reaction site in different conformational states. These values are intended to illustrate the principles of how conformation affects reactivity and are not derived from direct experimental measurements on this compound.

Reaction TypeConformational RequirementSteric Hindrance LevelHypothetical Activation Energy (kcal/mol)
SN2Backside attack on C(CH2Br)High (in stable conformers)25
E2Anti-periplanar H and BrModerate (requires rotation to a less stable conformer)28

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical reactivity. Methods like Density Functional Theory (DFT) are instrumental in exploring the electronic structure of organic molecules such as 4-(Bromomethyl)-1-ethoxy-4-methylhexane. nih.govmdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wikipedia.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. wikipedia.org A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. nih.gov

For a haloalkane like this compound, the HOMO is typically associated with the lone pairs of the halogen and oxygen atoms, while the LUMO is often localized along the carbon-halogen bond, specifically the antibonding σ* orbital. In nucleophilic substitution reactions, the nucleophile donates electrons into this LUMO, leading to the cleavage of the C-Br bond. mdpi.com DFT calculations can precisely determine the energies of these orbitals.

Table 1: Representative Frontier Orbital Energies for Analogous Compounds This table presents typical calculated HOMO-LUMO energies for structurally related bromoalkanes and ethers to approximate the values for this compound. Calculations are typically performed using DFT methods (e.g., B3LYP/6-31G).*

Compound ClassTypical HOMO Energy (eV)Typical LUMO Energy (eV)Calculated HOMO-LUMO Gap (eV)Implied Reactivity
Primary Bromoalkanes-10.5 to -10.00.5 to 1.010.5 to 11.5Moderately Reactive
Simple Ethers-10.0 to -9.51.5 to 2.011.0 to 12.0Generally Low

The presence of highly electronegative atoms like bromine and oxygen creates polar covalent bonds within this compound. The difference in electronegativity between bonded atoms results in an uneven distribution of electron density, leading to partial positive (δ+) and partial negative (δ-) charges. guidechem.com

The C-Br bond is polarized due to bromine's higher electronegativity (approx. 2.96) compared to carbon (approx. 2.55). guidechem.comstackexchange.com This polarization makes the carbon atom attached to the bromine electrophilic (partially positive) and thus susceptible to attack by nucleophiles. Similarly, the C-O bonds in the ethoxy group are polar because oxygen (electronegativity approx. 3.44) is significantly more electronegative than carbon. youtube.com

Computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis can quantify these partial charges. stackexchange.comwisc.edu NBO analysis is often considered more reliable as it is less dependent on the basis set used in the calculation. stackexchange.com These calculations confirm the electrophilic nature of the carbon in the C-Br bond, which is the primary site for nucleophilic attack.

Table 2: Electronegativity and Calculated Partial Charges for C-Br and C-O Bonds This table shows the electronegativity difference and typical partial atomic charges calculated via NBO analysis for the key polar bonds.

BondElectronegativity of Atom 1Electronegativity of Atom 2Δ (Electronegativity)Typical Partial Charge on Carbon (δ+)Typical Partial Charge on Heteroatom (δ-)
C—Br2.552.960.41+0.15 to +0.25-0.15 to -0.25
C—O2.553.440.89+0.30 to +0.40-0.45 to -0.55

Conformational Analysis and Energy Minima Determination

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that arise from rotation about single bonds. libretexts.orgchemistrysteps.com For an acyclic molecule like this compound, numerous conformations are possible due to the free rotation around its C-C single bonds. These different arrangements are not all equal in energy. pressbooks.pub

Computational methods can be used to map the potential energy surface of the molecule as a function of bond rotation (dihedral angles). The most stable conformations correspond to energy minima on this surface. maricopa.edu Key factors influencing conformational stability are:

Torsional Strain: Arises from the repulsion between bonding electrons in adjacent atoms. Staggered conformations, where atoms or groups are separated by a 60° dihedral angle, are lower in energy than eclipsed conformations (0° dihedral angle). pressbooks.publibretexts.org

Steric Strain: Occurs when bulky groups are forced into close proximity. In substituted alkanes, anti conformations (180° dihedral angle between large groups) are generally more stable than gauche conformations (60° dihedral angle). maricopa.edu

For this compound, conformational analysis would focus on rotations around the C3-C4 and C4-C(H2Br) bonds to minimize steric interactions involving the bulky ethyl, methyl, and bromomethyl groups attached to the quaternary carbon. Computational energy minimization would identify the lowest-energy conformers, which represent the most probable shapes of the molecule at equilibrium.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for modeling the entire course of a chemical reaction, from reactants to products. This involves calculating the energies of all species along the reaction coordinate, including the high-energy transition state that represents the energy barrier to the reaction. researchgate.netstanford.edu

The primary reaction pathway for this compound, a primary bromoalkane, is nucleophilic substitution. Given its structure (a primary carbon attached to the leaving group), it is expected to react primarily via the Sɴ2 (bimolecular nucleophilic substitution) mechanism. studymind.co.uk The alternative Sɴ1 mechanism is disfavored because it would require the formation of a highly unstable primary carbocation. chemist.sg

DFT calculations can be used to model and compare the Sɴ1 and Sɴ2 pathways. researchgate.netnih.gov

For the Sɴ2 pathway: A calculation would model the approach of a nucleophile (e.g., OH⁻) to the carbon atom bearing the bromine. The calculation would identify a single transition state where the nucleophile is partially bonded to the carbon and the C-Br bond is partially broken. chemguide.co.uk The energy of this transition state determines the activation energy of the reaction. studymind.co.uk

For the Sɴ1 pathway: The calculation would model the initial, rate-determining step of C-Br bond cleavage to form a primary carbocation and a bromide ion. chemist.sg The energy of this transition state is typically calculated to be significantly higher for primary haloalkanes compared to the Sɴ2 transition state, confirming that the Sɴ2 mechanism is the favored pathway. masterorganicchemistry.com

Computational models are highly effective at predicting the outcomes of chemical reactions. researchgate.netrsc.org

Regioselectivity: This refers to the preference of a reaction to occur at one position over another. In this compound, the molecule has only one electrophilic center susceptible to nucleophilic attack: the carbon atom directly bonded to the bromine. Therefore, regioselectivity is straightforward, and computational models would confirm that reaction occurs exclusively at this site.

Stereoselectivity: This relates to the specific stereochemical outcome of a reaction. The Sɴ2 mechanism is characterized by a "backside attack" of the nucleophile, which leads to an inversion of the stereochemical configuration at the reaction center. masterorganicchemistry.com If the carbon atom bearing the bromine were a stereocenter (which it is not in this specific molecule, but would be in an analogous chiral substrate), computational modeling of the Sɴ2 transition state would explicitly show this inversion of configuration. DFT and other high-level calculations can accurately predict the stereochemical outcome of such reactions. researchgate.net

Advanced Spectroscopic and Chromatographic Methodologies in Research

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon resonances in 4-(bromomethyl)-1-ethoxy-4-methylhexane can be achieved.

Assignment of Proton and Carbon Resonances

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of protons. The ethoxy group is expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to coupling with each other. The protons of the bromomethyl group would appear as a singlet, as there are no adjacent protons. The various methylene groups in the hexane (B92381) chain will exhibit complex multiplets.

The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. Each unique carbon atom in the structure will correspond to a distinct signal. The chemical shifts are influenced by the electronegativity of nearby atoms, with carbons bonded to oxygen or bromine appearing further downfield.

A hypothetical assignment of the ¹H and ¹³C NMR resonances for this compound is presented in the tables below. These predicted values are based on established chemical shift ranges for similar functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (ethoxy) 1.18 Triplet 3H
CH₂ (ethoxy) 3.45 Quartet 2H
CH₂ (position 1) 3.38 Triplet 2H
CH₂ (position 2) 1.55 Multiplet 2H
CH₂ (position 3) 1.40 Multiplet 2H
CH₃ (position 4) 1.05 Singlet 3H
CH₂Br 3.30 Singlet 2H
CH₂ (position 5) 1.30 Multiplet 2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
CH₃ (ethoxy) 15.2
CH₂ (ethoxy) 66.0
CH₂ (position 1) 70.5
CH₂ (position 2) 29.8
CH₂ (position 3) 35.1
C (position 4) 38.7
CH₃ (position 4) 24.5
CH₂Br 39.4
CH₂ (position 5) 40.2

Stereochemical Assignment through NOESY and Coupling Constants

For molecules with stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) and the analysis of proton-proton coupling constants are critical for determining relative stereochemistry. NOESY experiments reveal through-space interactions between protons that are in close proximity, which helps in assigning their relative orientation. Coupling constants (J-values) provide information about the dihedral angles between adjacent protons, which is crucial for conformational analysis.

As this compound is an achiral molecule, it does not possess any stereocenters. Therefore, stereochemical assignment via NOESY and coupling constant analysis is not applicable.

Mass Spectrometry Techniques (e.g., HRMS, GC-MS) for Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition and thus the molecular formula of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying components in a mixture.

For this compound, HRMS would be used to confirm its molecular formula of C₁₀H₂₁BrO. The expected accurate mass would be compared to the measured mass to provide strong evidence for the compound's identity. GC-MS analysis would reveal the purity of a sample and could help in identifying any synthesis byproducts. The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of a bromine atom or an ethoxy group.

Table 3: Predicted Mass Spectrometry Data for this compound

Technique Expected Result
HRMS (ESI+) Calculated m/z for [M+H]⁺: 237.0854, 239.0833 (due to ⁷⁹Br and ⁸¹Br isotopes)

Infrared and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, allowing for their identification.

In the analysis of this compound, IR spectroscopy would be expected to show characteristic C-H stretching and bending vibrations for the alkyl portions of the molecule. A prominent C-O-C stretching band would confirm the presence of the ether linkage. The C-Br stretching vibration would also be observable, typically in the fingerprint region of the spectrum. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Expected Wavenumber (cm⁻¹) Technique
C-H (sp³) stretch 2850-3000 IR, Raman
C-O-C stretch 1070-1150 IR

Chromatographic Techniques (e.g., GC, HPLC) for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are essential for separating components of a mixture, which is crucial for monitoring the progress of a chemical reaction and assessing the purity of the final product. Gas Chromatography (GC) is suitable for volatile and thermally stable compounds, while High-Performance Liquid Chromatography (HPLC) is versatile for a wider range of compounds.

In the synthesis of this compound, GC could be used to monitor the disappearance of starting materials and the appearance of the product over time. Following purification, GC or HPLC analysis would be employed to determine the purity of the isolated compound, with the area under the peak corresponding to the product being proportional to its concentration.

Table 5: Hypothetical Chromatographic Data for Purity Analysis of this compound

Technique Column Mobile Phase/Carrier Gas Expected Retention Time
GC DB-5 Helium Dependent on temperature program
HPLC (Normal Phase) Silica (B1680970) Hexane/Ethyl Acetate (B1210297) gradient Dependent on gradient profile

Role As a Synthetic Intermediate in Complex Molecular Architectures

Building Block for Carbon-Carbon Bond Formation

The primary role of 4-(Bromomethyl)-1-ethoxy-4-methylhexane in synthetic chemistry is as an electrophilic building block for the construction of new carbon-carbon bonds. The polarized carbon-bromine bond in the bromomethyl group renders the carbon atom susceptible to attack by nucleophiles, facilitating a range of bond-forming reactions.

Alkylation reactions are a cornerstone of organic synthesis, enabling the extension and branching of carbon chains. In this context, this compound can act as an alkylating agent, transferring its 1-ethoxy-4-methylhexyl moiety to a variety of nucleophilic substrates. These reactions typically proceed via an S\N2 mechanism, where a nucleophile displaces the bromide ion.

Common nucleophiles for such alkylation reactions include carbanions, such as those derived from organometallic reagents (e.g., Grignard reagents or organolithium compounds), and enolates generated from carbonyl compounds. The reaction with an enolate, for instance, would result in the formation of a new carbon-carbon bond at the α-position of the carbonyl group, leading to a more complex carbon skeleton. The general scheme for these alkylation reactions can be represented as follows:

R-M + Br-CH₂-C(CH₃)(C₂H₅)CH₂CH₂OCH₂CH₃ → R-CH₂-C(CH₃)(C₂H₅)CH₂CH₂OCH₂CH₃ + M-Br

Where R-M represents a generic organometallic reagent.

The table below summarizes representative alkylation reactions for chain elongation and branching using alkyl halides as precursors.

Nucleophile (Source)Reagent/ConditionsProduct TypeSignificance
Malonic Ester EnolateSodium Ethoxide in EthanolSubstituted Malonic EsterChain elongation by two carbons after hydrolysis and decarboxylation.
Acetoacetic Ester EnolatePotassium Carbonate in AcetoneSubstituted Acetoacetic EsterIntroduction of a branched alkyl chain adjacent to a ketone.
Organocuprate (Gilman Reagent)Lithium Dialkylcuprate in EtherAlkaneFormation of a new C-C bond by coupling with an alkyl group. libretexts.orgopenstax.orglibretexts.org
Grignard ReagentMagnesium, Diethyl EtherBranched AlkaneLengthening of the carbon chain with the alkyl group from the Grignard reagent.

Organometallic coupling reactions are powerful tools for the formation of carbon-carbon bonds, and alkyl halides are common coupling partners. fiveable.me this compound can participate in various transition-metal-catalyzed cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, an organoboron compound can be coupled with the alkyl bromide in the presence of a palladium catalyst to form a new C-C bond. openstax.org Similarly, Corey-House synthesis, which utilizes a lithium diorganocopper (Gilman) reagent, can effectively couple an alkyl group from the Gilman reagent with the 1-ethoxy-4-methylhexyl group. libretexts.org

These reactions are highly valued for their ability to create specific and complex carbon skeletons under relatively mild conditions. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

The following table outlines key aspects of organometallic coupling reactions involving alkyl halides.

Coupling ReactionTypical CatalystCoupling PartnerProduct
Suzuki-Miyaura CouplingPalladium(0) complexOrganoboronic acid/esterAlkylated arene or vinyl compound
Corey-House SynthesisLithium Diorganocopper (Gilman Reagent)OrganohalideUnsymmetrical alkane libretexts.org
Negishi CouplingPalladium(0) or Nickel(0) complexOrganozinc reagentCross-coupled product
Stille CouplingPalladium(0) complexOrganotin reagentCross-coupled product

Precursor for Advanced Functional Group Transformations

Beyond carbon-carbon bond formation, the bromomethyl group of this compound is a versatile handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. ucsb.edu This allows for the synthesis of a diverse range of derivatives with tailored chemical and physical properties.

The bromide ion is a good leaving group, readily displaced by various nucleophiles. msu.edu This reactivity allows for the straightforward conversion of this compound into the corresponding alcohol, amine, or thiol.

Alcohols: Reaction with hydroxide (B78521) ions (e.g., from aqueous sodium or potassium hydroxide) under heating leads to the formation of the corresponding primary alcohol, (1-ethoxy-4-methylhexan-4-yl)methanol. youtube.comchemistryguru.com.sg

Amines: Treatment with ammonia (B1221849) or primary/secondary amines can yield the corresponding primary, secondary, or tertiary amines. youtube.comchemistryguru.com.sg The use of excess ammonia is often necessary to minimize the formation of over-alkylated products.

Thiols: The analogous reaction with a hydrosulfide (B80085) salt (e.g., sodium hydrosulfide) provides a route to the corresponding thiol.

These transformations are fundamental in organic synthesis, as the resulting alcohols, amines, and thiols are themselves important functional groups that can undergo further reactions.

The table below details the reagents and conditions for these functional group transformations.

Target Functional GroupReagent(s)Typical ConditionsProduct
AlcoholNaOH(aq) or KOH(aq)Heat/Reflux(1-ethoxy-4-methylhexan-4-yl)methanol
Amine (Primary)Excess NH₃ in EthanolHeat in a sealed tube1-(1-ethoxy-4-methylhexan-4-yl)methanamine
ThiolNaSH or KSHEthanol/Water(1-ethoxy-4-methylhexan-4-yl)methanethiol

The synthetic utility of this compound can be further expanded by introducing other synthetically valuable functional groups via nucleophilic substitution.

Azides: The reaction with sodium azide (B81097) in a suitable solvent (e.g., DMF or DMSO) efficiently produces the corresponding alkyl azide. ntu.edu.sgorganic-chemistry.orgmdma.ch Alkyl azides are versatile intermediates, for instance, they can be readily reduced to primary amines or used in "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition. The use of phase-transfer catalysts can enhance the reaction rate. mdma.ch Tetrabutylammonium azide has also been shown to be an effective azidating agent for alkyl halides. ntu.edu.sgnih.gov

Nitriles (Cyano Group): Treatment with sodium or potassium cyanide in an ethanolic solution under reflux results in the formation of the corresponding nitrile. chemistryguru.com.sgck12.orglibretexts.orgyoutube.com This reaction is particularly useful as it also extends the carbon chain by one atom. libretexts.org The resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

The table below summarizes the introduction of these nucleophilic moieties.

Introduced MoietyReagent(s)Typical ConditionsProduct
Azide (-N₃)Sodium Azide (NaN₃)DMF or DMSO, Heat4-(Azidomethyl)-1-ethoxy-4-methylhexane
Cyano (-CN)Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)Ethanol, Reflux2-(1-ethoxy-4-methylhexan-4-yl)acetonitrile
Thioether (-SR)Sodium Thiolate (NaSR)EthanolAlkyl (1-ethoxy-4-methylhexan-4-yl)methyl sulfide
Ether (-OR)Sodium Alkoxide (NaOR)Corresponding Alcohol4-(Alkoxymethyl)-1-ethoxy-4-methylhexane

Contribution to Specialty Chemical Synthesis

The unique combination of a reactive site and a specific lipophilic carbon skeleton makes this compound a potential intermediate in the synthesis of specialty chemicals. These are compounds produced for specific applications and include pharmaceuticals, agrochemicals, and materials with tailored properties. The 1-ethoxy-4-methylhexyl moiety can be incorporated into a larger molecule to modify its physical properties, such as solubility, or to act as a sterically demanding group that can influence the molecule's conformation or interaction with biological targets.

For example, in medicinal chemistry, the introduction of such a branched, ether-containing alkyl group could be used to enhance the lipid solubility of a drug candidate, potentially improving its absorption and distribution characteristics. In materials science, derivatives of this compound could be used as additives or monomers in polymerization reactions to impart specific properties to the resulting polymers. While specific, large-scale industrial applications of this compound are not widely documented in publicly available literature, its chemical properties position it as a useful tool for research and development in the creation of novel, high-value chemical entities. Alkyl halides in general are considered versatile building blocks for the synthesis of a wide range of functional molecules. ijrpr.comenamine.net

Precursors for Polymer Monomers (non-polymerization details)

Although specific studies detailing the use of this compound as a direct precursor for polymer monomers are not readily found, its structural motifs suggest potential pathways for such applications. The bromomethyl group can be converted into a variety of polymerizable functionalities. For instance, reaction with a suitable nucleophile could introduce a vinyl, acrylate, or styrenic group, transforming the molecule into a monomer.

The general strategy would involve a nucleophilic substitution reaction where the bromide is displaced. For example, reaction with a vinyl-containing organometallic reagent or a protected hydroxystyrene (B8347415) derivative could yield a monomer with a polymerizable double bond. The ethoxy group and the branched hexane (B92381) chain would then become part of the monomer's side chain, influencing the properties of the resulting polymer.

The table below outlines hypothetical monomer precursors that could be synthesized from this compound.

Target Monomer Functional GroupPotential Synthetic RouteResulting Monomer Structure (Hypothetical)
StyrenicReaction with 4-vinylphenol (B1222589) under basic conditions1-Ethoxy-4-methyl-4-((4-vinylphenoxy)methyl)hexane
AcrylateReaction with acrylic acid in the presence of a non-nucleophilic base(1-Ethoxy-4-methylhexan-4-yl)methyl acrylate
Vinyl EtherElimination reaction under strong basic conditions1-Ethoxy-4-methyl-4-(vinyloxymethyl)hexane

Intermediates for Materials Science Research (non-material properties)

In the realm of materials science, this compound can serve as a crucial intermediate for the synthesis of functional molecules intended for incorporation into advanced materials. The reactivity of the bromomethyl group allows for its attachment to various substrates or its conversion into other functional groups that can direct self-assembly or impart specific functionalities.

For example, it could be used to introduce a bulky, flexible alkyl chain onto a rigid aromatic core, thereby modifying the solubility and processing characteristics of the resulting material. The synthesis would involve the alkylation of an appropriate nucleophilic substrate with this compound.

Below is a table of potential transformations of this compound for materials science applications.

Target Functional GroupReagentResulting Intermediate (Hypothetical)Potential Application Area
ThiolSodium hydrosulfide (NaSH)(1-Ethoxy-4-methylhexan-4-yl)methanethiolSelf-assembled monolayers on gold surfaces
AmineAmmonia or a primary amineN-((1-Ethoxy-4-methylhexan-4-yl)methyl)aminePrecursor for surfactants or corrosion inhibitors
Phosphonium SaltTriphenylphosphine (B44618)((1-Ethoxy-4-methylhexan-4-yl)methyl)triphenylphosphonium bromideReagent for Wittig reactions to create conjugated materials

The synthesis of these intermediates would typically be achieved through standard nucleophilic substitution reactions, providing a straightforward route to novel molecules for materials science exploration.

Reagents in Click Chemistry Applications

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com

To be utilized in click chemistry, this compound would first need to be converted into either an azide or an alkyne. The synthesis of the corresponding azide is a common and efficient transformation. This would involve the reaction of this compound with an azide salt, such as sodium azide, in a polar aprotic solvent.

The resulting azide, 4-(azidomethyl)-1-ethoxy-4-methylhexane, could then be "clicked" with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. nih.gov This provides a powerful method for covalently linking the 1-ethoxy-4-methylhexane moiety to other molecules, polymers, or surfaces that have been functionalized with an alkyne.

The table below summarizes the synthetic steps to prepare a click chemistry reagent from this compound and its subsequent reaction.

StepReactionProduct
1. Azide SynthesisThis compound + Sodium Azide (NaN₃)4-(Azidomethyl)-1-ethoxy-4-methylhexane
2. Click Reaction4-(Azidomethyl)-1-ethoxy-4-methylhexane + Terminal Alkyne (R-C≡CH) + Cu(I) catalyst1-(1-Ethoxy-4-methylhexan-4-yl)-4-R-1,2,3-triazole

This two-step process allows for the modular and efficient construction of complex molecules, which is a hallmark of click chemistry.

Future Research Directions and Untapped Potential

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-(Bromomethyl)-1-ethoxy-4-methylhexane, a tertiary alkyl halide with an ether linkage, presents opportunities for exploring modern and sustainable synthetic methodologies. Current research in organic synthesis emphasizes the development of atom-economical and environmentally benign processes. nih.gov Future investigations could focus on:

Catalytic Approaches: Developing catalytic routes from readily available precursors would be a significant advancement. For instance, investigating transition-metal-catalyzed hydroalkoxylation and subsequent bromination of a suitable unsaturated hydrocarbon could offer a more direct and efficient synthesis compared to classical multi-step methods.

Flow Chemistry: Utilizing microreactor technology could enable precise control over reaction parameters, potentially improving yield and safety, especially for any exothermic steps. Continuous flow processes can also facilitate scalability.

Green Solvents and Reagents: Research into synthetic pathways that employ greener solvents, such as bio-derived solvents or supercritical fluids, would align with the principles of sustainable chemistry. Additionally, the use of less hazardous brominating agents could be explored.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesResearch Focus
Transition-Metal Catalysis High efficiency, selectivity, and atom economy.Catalyst design, ligand development, and reaction optimization.
Flow Chemistry Enhanced safety, precise process control, and scalability.Reactor design, optimization of flow parameters, and integration of purification steps.
Green Chemistry Approaches Reduced environmental impact and improved safety.Use of bio-based solvents, development of catalytic systems with benign metals, and use of safer brominating agents.

Exploration of New Reactivity Modes and Catalytic Transformations

The structural features of this compound, namely a sterically hindered tertiary bromide adjacent to a quaternary center and a flexible ether chain, suggest a rich landscape for exploring novel reactivity. The presence of bulky substituents can influence reaction pathways and selectivity. nih.gov

Future research could delve into:

Radical-Mediated Reactions: The tertiary nature of the bromide makes it a potential precursor for radical generation. Photoinduced or metal-catalyzed radical transformations could open avenues for carbon-carbon and carbon-heteroatom bond formations that are otherwise challenging. researchgate.netrsc.org This could include cross-coupling reactions where undesired β-hydride elimination is suppressed. researchgate.netrsc.org

Transition-Metal-Catalyzed Cross-Coupling: While challenging for tertiary alkyl halides due to steric hindrance and potential for elimination, the development of specialized catalyst systems could enable reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. acs.org This would allow for the introduction of a wide range of functional groups.

C-H Functionalization: The ether chain presents multiple C-H bonds that could be targets for remote functionalization, guided by the bromo-methyl group or an external catalyst.

Advanced Stereoselective and Chemo-selective Transformations

Should a chiral variant of this compound be synthesized, it would serve as an excellent substrate for investigating advanced stereoselective reactions. The stereochemistry of chiral alkyl halides can significantly impact their biological activity. nih.govnih.gov

Key areas for future exploration include:

Enantioconvergent Reactions: Developing catalytic methods that can convert a racemic mixture of the compound into a single enantiomer of a product would be highly valuable. acs.org For example, photoinduced copper-catalyzed enantioconvergent azidation has been successful for other tertiary alkyl halides. acs.org

Diastereoselective Reactions: For substrates containing other stereocenters, investigating how the stereocenter bearing the bromomethyl group influences the stereochemical outcome of reactions at other positions would be of interest.

Chemoselective Transformations: The presence of both a C-Br bond and an ether linkage allows for the study of chemoselective reactions. Developing conditions that selectively transform one functional group while leaving the other intact would enhance the synthetic utility of this compound.

The following table outlines potential stereoselective transformations:

Transformation TypeDescriptionPotential Catalyst/Reagent
Enantioselective Substitution Preferential formation of one enantiomer over the other in a substitution reaction.Chiral catalysts, enzymes, or chiral reagents. wikipedia.org
Kinetic Resolution Reaction of one enantiomer of a racemic mixture at a faster rate than the other.Chiral catalyst or reagent. wikipedia.org
Diastereoselective Addition Formation of one diastereomer in preference to another when creating a new stereocenter.Substrate control or use of a chiral auxiliary.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry offers powerful tools to predict the reactivity and properties of molecules, thereby guiding experimental efforts and accelerating discovery. rsc.orgrsc.org For a novel compound like this compound, theoretical studies would be invaluable.

Future research directions in this area could include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for various transformations, determine activation energies, and predict product distributions. researchgate.netacs.org This can help in understanding unexpected reactivity and in optimizing reaction conditions.

Prediction of Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which would be crucial for the characterization and identification of this compound and its derivatives.

Virtual Screening for Potential Applications: By calculating key molecular descriptors, theoretical models could predict potential applications, for instance, in materials science or medicinal chemistry, by comparing its properties to those of known functional molecules.

Q & A

How can researchers optimize the synthesis of 4-(Bromomethyl)-1-ethoxy-4-methylhexane to address steric hindrance from its substituents?

Methodological Answer:
Steric hindrance from the bromomethyl and ethoxy groups can reduce reaction efficiency. To optimize synthesis:

  • Use bulky bases (e.g., LDA) to deprotonate intermediates selectively, minimizing side reactions .
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .
  • Monitor reaction progress via GC-MS to identify intermediates and adjust reaction time/temperature dynamically .

Advanced Consideration: Computational modeling (e.g., DFT) can predict steric interactions and guide solvent/catalyst selection .

What advanced characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H/13^{13}C NMR to confirm substitution patterns and detect regioisomeric impurities (e.g., ethoxy group position) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and isotopic distribution, distinguishing bromine’s doublet signature .
  • X-ray Crystallography: Resolve ambiguous stereochemistry if crystalline derivatives are synthesized .

How do reaction mechanisms differ when using this compound as an alkylating agent versus other brominated intermediates?

Methodological Answer:

  • Nucleophilic Substitution (SN_N2): The bulky ethoxy group may favor SN_N1 mechanisms in polar solvents (e.g., DMSO), forming carbocation intermediates .
  • Elimination Competition: Steric hindrance reduces β-hydrogen accessibility, suppressing elimination pathways compared to less substituted analogs .
  • Kinetic Studies: Use stopped-flow techniques to compare rate constants with simpler bromoalkanes (e.g., bromocyclohexane) .

What strategies resolve contradictions in reported synthetic yields of this compound?

Methodological Answer:

  • Parameter Screening: Design a DOE (Design of Experiments) to test variables like catalyst loading (e.g., Pd/C vs. Ni), solvent polarity, and temperature .
  • Byproduct Analysis: Identify side products via LC-MS and adjust protecting groups (e.g., silyl ethers) to block competing pathways .
  • Reproducibility Protocols: Standardize reagent purity thresholds (e.g., ≥99% bromomethyl precursors) and inert atmosphere conditions .

How does the stability of this compound under varying storage conditions impact experimental reproducibility?

Methodological Answer:

  • Thermal Stability: Conduct accelerated degradation studies (40–60°C) with periodic NMR analysis to assess bromine displacement or ether cleavage .
  • Light Sensitivity: Store in amber vials under argon; compare decomposition rates via UV-Vis spectroscopy .
  • Moisture Control: Use Karl Fischer titration to quantify water content in solvents, minimizing hydrolysis .

What role does this compound play in synthesizing chiral pharmaceutical intermediates?

Methodological Answer:

  • Asymmetric Alkylation: Pair with chiral ligands (e.g., BINOL) to induce enantioselectivity in C–C bond formation .
  • Protecting Group Strategy: Ethoxy groups can stabilize intermediates during multi-step syntheses (e.g., antitumor agents) .
  • Case Study: Reference its use in prostaglandin analogs, where steric bulk directs regioselective functionalization .

How can computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate transition states in substitution reactions to predict regioselectivity .
  • Docking Studies: Model interactions with enzymatic active sites (e.g., cytochrome P450) for biotransformation predictions .
  • Machine Learning: Train models on PubChem data to recommend optimal catalysts/reaction conditions .

What experimental approaches elucidate stereochemical outcomes in reactions involving this compound?

Methodological Answer:

  • Chiral Chromatography: Use HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers .
  • Circular Dichroism (CD): Correlate optical activity with absolute configuration for crystalline derivatives .
  • Kinetic Resolution: Employ enzymes (e.g., lipases) to hydrolyze specific enantiomers, quantifying ee (enantiomeric excess) .

How can researchers mitigate hazards when handling this compound in large-scale reactions?

Methodological Answer:

  • Engineering Controls: Use continuous-flow reactors to minimize exposure and improve heat dissipation .
  • Toxicity Screening: Refer to SDS data (e.g., skin/eye irritation) and implement PPE protocols (gloves, fume hoods) .
  • Waste Management: Neutralize brominated byproducts with NaHSO3_3 before disposal .

What novel applications of this compound are emerging in material science?

Methodological Answer:

  • Polymer Functionalization: Incorporate into dendrimers or block copolymers via atom-transfer radical polymerization (ATRP) .
  • Surface Modification: Graft onto silica nanoparticles for catalytic applications (e.g., Heck coupling) .
  • Liquid Crystals: Study mesophase behavior by introducing ethoxy groups into calamitic structures .

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